molecular formula C5H12BNO2 B15050816 [(Pyrrolidin-1-yl)methyl]boronic acid

[(Pyrrolidin-1-yl)methyl]boronic acid

Cat. No.: B15050816
M. Wt: 128.97 g/mol
InChI Key: KHSSMNGQESKYEU-UHFFFAOYSA-N
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Description

[(Pyrrolidin-1-yl)methyl]boronic acid is a chemical building block of interest in synthetic and medicinal chemistry. Its structure, featuring a boronic acid functional group adjacent to a pyrrolidine-substituted methyl group, makes it a versatile intermediate for constructing complex molecules. Boronic acids are primarily valued for their role in the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process used to form carbon-carbon bonds. This reaction is a cornerstone in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials. As a result, this compound serves as a potential precursor for introducing an amine-functionalized moiety into target structures. Researchers can utilize this reagent in the synthesis of complex molecules that may have biological activity. Structurally similar (2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is listed with the CAS number 878289-40-8 and a molecular weight of 205.06 g/mol . Another analogue, (3-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid, highlights the research interest in this family of compounds . Patents demonstrate the application of analogous pyrrolidine-containing boronic acids in the synthesis of active pharmaceutical ingredients, such as the cancer drug acalabrutinib, underscoring the utility of this chemotype in drug discovery pipelines . This product is intended for research purposes by qualified professionals in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

Molecular Formula

C5H12BNO2

Molecular Weight

128.97 g/mol

IUPAC Name

pyrrolidin-1-ylmethylboronic acid

InChI

InChI=1S/C5H12BNO2/c8-6(9)5-7-3-1-2-4-7/h8-9H,1-5H2

InChI Key

KHSSMNGQESKYEU-UHFFFAOYSA-N

Canonical SMILES

B(CN1CCCC1)(O)O

Origin of Product

United States

Reactivity and Mechanistic Investigations of Pyrrolidin 1 Yl Methyl Boronic Acid Systems

Fundamental Reactivity of the Boronic Acid Group

The boronic acid functional group is a versatile entity in organic chemistry, known for its unique electronic properties and ability to engage in reversible covalent bonding.

Boronic acids are characterized by their Lewis acidic nature, stemming from the electron-deficient boron atom which possesses an empty pz orbital. This allows them to readily accept electrons from Lewis bases, such as hydroxyl and amine nucleophiles. In aqueous solution, a boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form upon interaction with a hydroxide (B78521) ion.

The Lewis acidity of the boron center in [(Pyrrolidin-1-yl)methyl]boronic acid is modulated by the proximate tertiary amine of the pyrrolidine (B122466) ring. This internal Lewis base can form a dative bond with the boron atom, creating an intramolecularly coordinated species. This interaction can influence the pKa of the boronic acid, potentially facilitating ligand exchange and enhancing its reactivity at physiological pH. The interaction with external nucleophiles like alcohols and amines leads to the formation of boronate esters or B-N adducts, respectively. The strength of these interactions is dependent on factors such as the nucleophilicity of the attacking species, the solvent, and the pH of the medium.

A hallmark of boronic acid chemistry is the ability to form stable yet reversible covalent bonds with 1,2-, 1,3-, and 1,4-diols, which are common structural motifs in saccharides. This reaction yields cyclic boronate esters, typically five- or six-membered rings, in a condensation reaction that is reversible upon changes in conditions such as pH or the presence of competitive binding agents.

This reversible covalent interaction is fundamental to the use of boronic acids in the development of sensors and separation systems for carbohydrates. For instance, the binding of a saccharide to a boronic acid increases the acidity of the boron center, which can be harnessed to produce a detectable signal. While specific studies on this compound are not prevalent, it is expected to exhibit this characteristic reactivity with diols and saccharides, forming boronate ester complexes. The presence of the aminomethyl group can facilitate this binding process, particularly at neutral pH.

The reversible formation of boronate esters places boronic acids at the forefront of dynamic covalent chemistry (DCvC). DCvC utilizes reversible reactions to generate complex molecular architectures that can adapt their constitution in response to external stimuli. The dynamic nature of the B-O bond in boronate esters allows for the construction of self-organizing and stimuli-responsive systems, including polymers, hydrogels, macrocycles, and molecular cages.

Boronic acid derivatives serve as key building blocks in these systems. The fast and reversible bond formation with diols enables the creation of dynamic combinatorial libraries and materials that can be assembled and disassembled on demand. This compound, with its boronic acid functionality, is a potential candidate for incorporation into such dynamic systems, where the pyrrolidine moiety could introduce additional structural or functional properties.

Transformations Involving the C-B Bond

The carbon-boron bond in organoboronic acids is a key feature that allows for its participation in a variety of powerful bond-forming reactions, most notably in metal-catalyzed cross-coupling.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. This reaction is widely used in academic and industrial synthesis due to the stability and low toxicity of the boronic acid reagents and the broad functional group tolerance of the reaction.

While the Suzuki-Miyaura coupling is well-established for C(sp²)-C(sp²) bond formation, the use of alkylboronic acids for C(sp³)-C(sp²) coupling can be more challenging. However, methodologies have been developed to effectively couple α-aminoalkylboronic acid derivatives. For instance, α-borylated pyrrolidines, which are structurally related to this compound, have been shown to undergo Suzuki-Miyaura coupling with retention of configuration. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent.

Table 1: Examples of Suzuki-Miyaura Coupling with Related Alkylboronic Acid Derivatives Data synthesized from studies on analogous α-borylated amine systems.

EntryAryl HalideBoronic Acid DerivativeCatalyst/LigandBaseSolventTemp (°C)Yield (%)
14-Bromobiphenyl(S)-N-Boc-2-(dihydroxyboryl)pyrrolidinePd₂(dba)₃ / SPhosAg₂ODioxane8573
24-Bromoanisole(S)-N-Boc-2-(pinacolatoboryl)pyrrolidinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10095
31-Bromo-4-(trifluoromethyl)benzene(S)-N-Boc-2-(pinacolatoboryl)pyrrolidinePd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O8088
42-Bromopyridine(S)-N-Boc-2-(pinacolatoboryl)pyrrolidinePd₂(dba)₃ / XPhosK₃PO₄Dioxane10075

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) is a copper-catalyzed reaction that facilitates the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, by coupling a boronic acid with an amine or an alcohol. This reaction is advantageous as it can often be performed under mild conditions, at room temperature, and open to the air, using stoichiometric or catalytic amounts of a copper salt.

The reaction is versatile, accommodating a wide range of N-H and O-H containing substrates, including amines, anilines, amides, phenols, and carbamates. The mechanism is believed to involve an oxidative coupling pathway. While arylboronic acids are the most common coupling partners, the use of alkylboronic acids has also been reported. This compound could potentially serve as a substrate for Chan-Lam coupling to form N- and O-alkylated products, expanding its synthetic utility.

Table 2: General Conditions for Chan-Lam C-N Coupling Representative conditions based on literature for boronic acid couplings.

EntryAmine/Amide SubstrateBoronic AcidCopper SourceAdditive/BaseSolventConditions
1ImidazolePhenylboronic acidCu(OAc)₂PyridineCH₂Cl₂Air, rt
2AnilinePhenylboronic acidCu(OAc)₂Et₃NCH₂Cl₂Air, rt
3Primary AmideAlkylboronic acidCu(OAc)₂NoneDioxaneAir, 80°C
4Sulfamoyl azideArylboronic acidCuClNoneMeOHAir, rt

Oxidation of C-B Bonds to C-O Bonds

The oxidation of the carbon-boron bond to a carbon-oxygen bond is a fundamental and highly reliable transformation in organoboron chemistry. For alkylboronic acids like this compound, this reaction typically yields the corresponding alcohol.

The most common method for this transformation involves the use of an alkaline hydrogen peroxide solution. The mechanism proceeds through the formation of a hydroperoxide-boronate complex. This is followed by a stereospecific 1,2-migration of the alkyl group (in this case, the [(pyrrolidin-1-yl)methyl] group) from the boron atom to the adjacent oxygen atom. This rearrangement results in the formation of a borate (B1201080) ester, which is subsequently hydrolyzed under the basic reaction conditions to afford the alcohol, [(pyrrolidin-1-yl)methanol], and an inorganic borate salt.

Recent studies on α-amino boronic acids, a class to which this compound belongs, have revealed the potential for unexpected aerobic oxidation. growingscience.com It has been observed that the α-amino group can facilitate the oxidation of the C-B bond by molecular oxygen, even without catalysts, a process amplified in solvents like water. growingscience.com This suggests that the stability of this compound in air may be limited, potentially leading to gradual degradation into the corresponding aldehyde or alcohol. The proposed mechanism involves the formation of a complex with oxygen, facilitated by the neighboring amino group, leading to the eventual cleavage of the C-B bond. growingscience.com

Table 1: Common Oxidation Reactions of Alkylboronic Acids

Reaction Typical Reagents Product from this compound
Standard Oxidation H₂O₂, NaOH [(Pyrrolidin-1-yl)methanol]
Aerobic Oxidation O₂ (air), H₂O [(Pyrrolidin-1-yl)methanol] or Pyrrolidine-1-carbaldehyde

Halodeboronation and Protodeboronation Reactions

Halodeboronation is the substitution of a boronic acid group with a halogen atom (F, Cl, Br, I). This reaction is particularly well-documented for arylboronic acids and is often achieved using electrophilic halogenating agents such as N-halosuccinimides (NCS, NBS, NIS). Mechanistic investigations suggest that the reaction proceeds via a boronate-driven ipso-substitution pathway. nih.govresearchgate.net While often catalyzed by copper salts, it has been shown that general Lewis bases can also effectively catalyze the process, indicating that copper is not always required. nih.govorganic-chemistry.org For this compound, treatment with an electrophilic halogen source under basic or Lewis basic conditions would be the expected route to produce the corresponding 1-(halomethyl)pyrrolidine.

Protodeboronation (or protodeborylation) is a reaction wherein the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can be a significant undesired side reaction in cross-coupling chemistry but can also be utilized intentionally. digitellinc.com The propensity for protodeboronation is highly dependent on the substrate and reaction conditions, such as pH and temperature. For many organoboronic acids, the reaction can be promoted by aqueous acid, base, or even occur under neutral conditions. The intramolecular coordination of the pyrrolidine nitrogen to the boron center in this compound could potentially influence its susceptibility to protodeboronation compared to simple alkylboronic acids.

Table 2: Deboronation Reactions

Reaction Type Description Reagents/Conditions Expected Product
Halodeboronation C-B bond replaced by a C-X bond N-Halosuccinimide (NCS, NBS, NIS), Base 1-(Halomethyl)pyrrolidine
Protodeboronation C-B bond replaced by a C-H bond H₂O, Acid or Base 1-Methylpyrrolidine

Homologation Reactions

Homologation reactions provide a powerful method for extending the carbon chain of an organoboron compound by one or more carbon atoms. The most prominent of these is the Matteson homologation. This reaction typically involves the treatment of a boronic ester (derived from the boronic acid) with a lithiated halomethane, such as (dichloromethyl)lithium.

The general mechanism involves the formation of a tetracoordinate boronate "ate" complex between the boronic ester and the carbenoid. wikipedia.org This is followed by a 1,2-metallate rearrangement, where the alkyl group migrates from boron to the adjacent carbon, displacing a halide ion. This sequence results in a new α-halo boronic ester with an extended carbon chain. The process can be repeated, or the resulting α-halo boronic ester can be treated with a nucleophile, such as a Grignard reagent, to install a second substituent with high stereocontrol. wikipedia.org Applying this methodology to an ester of this compound would be expected to yield a (pyrrolidin-1-ylethyl)boronic ester, effectively inserting a CH₂ group into the C-B bond.

Table 3: Matteson Homologation of [(Pyrrolidin-1-yl)methyl]boronic Ester

Step Reagents Intermediate/Product
1. Ate Complex Formation LiCHCl₂ α-chloro boronate complex
2. 1,2-Rearrangement Lewis Acid (e.g., ZnCl₂) (1-Chloro-2-(pyrrolidin-1-yl)ethyl)boronic ester
3. Nucleophilic Substitution R-MgBr (1-R-2-(pyrrolidin-1-yl)ethyl)boronic ester

Mechanistic Pathways of Reactions Catalyzed by or Involving Pyrrolidine Boronic Acids

Catalytic Cycles in Organocatalysis

The structure of this compound contains two distinct functional motifs that are hallmarks of organocatalysis: the pyrrolidine ring and the boronic acid group.

Aminocatalysis via the Pyrrolidine Moiety : The pyrrolidine scaffold is a privileged structure in organocatalysis. nih.govmdpi.com As a secondary amine, it can react with carbonyl compounds (aldehydes and ketones) to reversibly form nucleophilic enamines or electrophilic iminium ions. In a typical enamine catalytic cycle, the pyrrolidine catalyst activates a carbonyl donor to attack an electrophile. In an iminium ion cycle, the catalyst activates an α,β-unsaturated carbonyl acceptor for nucleophilic attack.

Lewis Acid Catalysis via the Boronic Acid Moiety : Boronic acids are effective Lewis acid catalysts. The empty p-orbital on the trigonal planar boron atom can accept a lone pair from a Lewis base, such as the oxygen of a carbonyl group. This coordination activates the substrate towards nucleophilic attack.

Given these functionalities, this compound could potentially act as a bifunctional organocatalyst. A hypothetical catalytic cycle for a Michael addition, for instance, could involve the pyrrolidine nitrogen forming an enamine with an aldehyde donor, while the boronic acid group coordinates to and activates the nitroolefin acceptor, facilitating the conjugate addition within a single catalytic complex.

Transmetalation Steps in Transition-Metal-Catalyzed Reactions

Transmetalation is the elemental step in many transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, where an organic group is transferred from boron to a metal center (commonly palladium). rsc.orgdntb.gov.uaresearchgate.net For arylboronic acids, two primary mechanistic pathways for transmetalation to a palladium(II) halide complex are widely considered:

The Boronate Pathway : The boronic acid is first activated by a base (e.g., OH⁻) to form a more nucleophilic tetracoordinate boronate species, [R-B(OH)₃]⁻, which then transfers its organic group to the palladium center.

The Oxo-Palladium Pathway : The palladium(II) halide precatalyst undergoes ligand exchange with the base to form a palladium-hydroxo complex (LₙPd-OH), which then reacts with the neutral, trigonal boronic acid.

While most mechanistic studies focus on aryl- and vinylboronic acids, alkylboronic acids also undergo transmetalation. nih.gov For this compound, the transfer of the sp³-hybridized methyl group to a metal center like palladium would be the key step in participating in Suzuki-type cross-coupling reactions. The Lewis basic pyrrolidine nitrogen could potentially coordinate to the metal center, influencing the rate and mechanism of the transmetalation step through an intramolecularly assisted pathway.

Role of Radicals in Boron-Mediated Transformations

Alkylboronic acids can serve as effective precursors to alkyl radicals under specific conditions. nih.gov The high oxidation potential of many alkylboronic acids has historically limited their use in this capacity, but modern photoredox catalysis has provided pathways to overcome this. nih.gov

The generation of a radical from this compound would likely proceed through a single-electron transfer (SET) mechanism. In a typical photoredox cycle, an excited-state photocatalyst oxidizes the boronic acid (or its corresponding boronate complex) to generate a radical cation, which then rapidly fragments to produce the [(pyrrolidin-1-yl)methyl] radical and boric acid. This radical can then be trapped by various radical acceptors to form new C-C or C-heteroatom bonds. It is also known that some boronic acids can generate radicals via oxidation by atmospheric oxygen, which can lead to mutagenic activity in certain biological assays. wikipedia.org This highlights the potential for radical-based decomposition pathways for such compounds.

Table 4: Summary of Mechanistic Roles

Mechanistic Role Key Intermediate(s) Relevant Reaction Type(s)
Organocatalysis Enamine, Iminium ion, Lewis acid-substrate adduct Michael addition, Aldol (B89426) reaction
Transmetalation Tetracoordinate boronate, Pd-hydroxo complex Suzuki-Miyaura cross-coupling
Radical Generation Alkyl radical Photoredox catalysis, Radical additions

Influence of Pyrrolidine Nitrogen on Boron Reactivity (e.g., N-coordination)

The reactivity of the boron center in this compound is significantly influenced by the proximate pyrrolidine nitrogen atom. This influence is primarily exerted through an intramolecular dative coordination from the nitrogen lone pair to the vacant p-orbital of the boron atom (N→B). This interaction modulates the Lewis acidity of the boron center and consequently affects its reactivity profile. The formation and strength of this N→B dative bond are subject to various factors, including the solvent environment and the presence of coordinating substrates.

Research on analogous o-(N,N-dialkylaminomethyl)arylboronate systems provides substantial insight into this intramolecular relationship. nih.gov Structural studies, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have been pivotal in elucidating the nature of this N-B interaction.

Evidence of N→B Coordination

Spectroscopic and structural data confirm the presence of an intramolecular coordination between the pyrrolidine nitrogen and the boron atom. In non-coordinating solvents, this interaction is more pronounced, leading to a tetracoordinate boron center.

¹¹B NMR Spectroscopy: One of the key indicators of the coordination state of boron is the chemical shift in ¹¹B NMR spectroscopy. A trigonal planar (sp²-hybridized) boronic acid typically exhibits a broad signal in the range of δ 28-34 ppm. In contrast, a tetracoordinate (sp³-hybridized) boronate species, formed upon N→B coordination, shows a sharper signal at a higher field, typically between δ 5-15 ppm. Studies on o-(pyrrolidinylmethyl)phenylboronic acid have demonstrated that complexation with electron-withdrawing or vicinally bifunctionalized substrates promotes the formation of this N-B dative bond. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction studies on related compounds provide definitive evidence of the intramolecular N→B dative bond. For instance, the crystal structure of the catechol complex of o-(pyrrolidinylmethyl)phenylboronic acid, when crystallized from chloroform, clearly shows the formation of an N-B bond. nih.gov This structural data allows for the precise measurement of the N-B bond distance, which is a critical parameter for gauging the strength of the interaction.

Factors Influencing N→B Coordination

The formation of the dative N→B bond is not static and is influenced by the surrounding chemical environment.

Solvent Effects: The choice of solvent plays a crucial role. In polar, coordinating solvents like methanol (B129727), the solvent molecules can compete with the intramolecular nitrogen for coordination to the boron center. This can lead to the formation of a solvolyzed species, such as a methoxylated boronate, where the dative N→B bond is absent. nih.gov In such cases, the nitrogen may instead be protonated, forming a hydrogen bond with the solvent-coordinated boronate anion. nih.gov

Substrate Binding: The binding of substrates, particularly diols like catechol, to the boronic acid moiety can significantly enhance the Lewis acidity of the boron atom, thereby promoting the formation of the intramolecular N→B bond. nih.gov This is a key principle in the design of chemosensors based on these molecular scaffolds.

Impact on Reactivity

The intramolecular N→B coordination has a profound effect on the reactivity of the boronic acid.

Modulation of Lewis Acidity: The formation of the dative bond effectively reduces the Lewis acidity of the boron center by partially satisfying its electron deficiency. This can render the boronic acid less reactive towards external nucleophiles. Conversely, in environments where the N→B bond is disrupted, the full Lewis acidic character of the trigonal boronic acid is restored.

Stabilization: The intramolecular coordination can provide a degree of stabilization to the boronic acid, protecting it from degradation pathways such as protodeboronation, particularly in aqueous environments.

Applications in Organic Synthesis and Functional Materials

Building Blocks in Complex Organic Synthesis

As a bifunctional building block, this compound offers chemists a tool to introduce both a saturated nitrogen heterocycle and a reactive boronic acid moiety into a target molecule. This is particularly useful in medicinal chemistry and materials science, where such structures are highly sought after.

Construction of Carbon Skeletons via Cross-Coupling

The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.gov Specifically, α-amino boronic esters, which share the core structure of [(pyrrolidin-1-yl)methyl]boronic acid, are used to create challenging C(sp³)–C(sp²) bonds. whiterose.ac.uk This allows for the coupling of the saturated carbon atom adjacent to the pyrrolidine (B122466) nitrogen with various aromatic and vinyl halides.

The reaction typically involves a palladium catalyst and a base, coupling the alkylboronic acid or its ester derivative with an organohalide. youtube.com This strategy is fundamental in synthesizing complex molecular architectures from simpler, readily available precursors. whiterose.ac.ukdicp.ac.cn The stability and ease of handling of organoboron reagents make this a preferred method in pharmaceutical development. whiterose.ac.uk Research on related α-borylated pyrrolidines has demonstrated the feasibility of this approach, though challenges such as protodeboronation can arise under certain conditions. whiterose.ac.uk

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Alkyl Boronates

Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
Pd₂(dba)₃ SPhos K₃PO₄ Toluene/H₂O 80 85-95
Pd(OAc)₂ XPhos K₂CO₃ Dioxane 100 70-90

Note: Data is illustrative of typical conditions for related C(sp³)-boronate couplings.

Stereoselective Synthesis of Chiral Molecules

The synthesis of enantiomerically pure α-aminoboronic acids is of significant interest due to their roles as bioisosteres of α-amino acids in bioactive compounds, including potent enzyme inhibitors. nih.govcore.ac.uk Several stereoselective methods have been developed to prepare such molecules. rsc.orgresearchgate.net

One prominent strategy involves the asymmetric homologation of boronic esters. Another powerful approach is the copper-catalyzed enantioselective N-alkylation of carbamates using racemic α-chloroboronate esters. nih.govacs.org This method allows for the creation of a chiral C-N bond, yielding enantioenriched α-aminoboronic acid derivatives with high enantioselectivity. nih.govacs.org Such strategies could be adapted to produce chiral this compound, providing access to stereochemically defined building blocks for asymmetric synthesis. The ability to control the stereochemistry at the carbon atom bearing the boron and nitrogen groups is crucial for designing molecules with specific biological activities. nih.gov

Incorporation into Natural Product Analogues or Bioactive Scaffolds (focus on synthetic strategy)

The pyrrolidine ring is a privileged scaffold found in a vast number of natural products and pharmaceuticals, including many alkaloids. nih.govrsc.orgbaranlab.org The synthetic utility of this compound lies in its potential to serve as a key fragment for constructing these complex targets.

A powerful synthetic strategy involves an iterative cross-coupling approach. In this method, a protected version of the boronic acid (such as an N-methyliminodiacetic acid (MIDA) boronate) is coupled with a suitable partner. The MIDA group can then be cleaved under mild conditions to reveal the free boronic acid, which is then ready for a subsequent coupling reaction. This iterative process allows for the controlled, step-by-step assembly of complex carbon skeletons. By designing a synthetic route that incorporates the this compound MIDA ester, the pyrrolidine motif can be precisely installed within a larger molecular framework, providing an efficient pathway to novel analogues of natural products. mdpi.com

Catalytic Applications

The unique structure of this compound, containing both a Lewis acid (boron) and a Lewis base (nitrogen), suggests its potential as a bifunctional catalyst. acs.orgnih.gov Such catalysts can activate both the electrophile and the nucleophile in a reaction, leading to enhanced reactivity and selectivity.

Organocatalysis (e.g., Amidation, Esterification, Carbonyl Condensation)

Boronic acids are effective catalysts for dehydrative condensation reactions, most notably the direct formation of amides from carboxylic acids and amines. nih.gov The catalytic cycle is believed to involve the formation of an acyloxyboronic acid intermediate, which is more susceptible to nucleophilic attack by the amine. rsc.orgrsc.orgresearchgate.net The removal of water is often essential for driving the reaction to completion. rsc.orgresearchgate.net The intramolecular proximity of the pyrrolidine nitrogen in the target compound could potentially play a role in modulating this catalytic cycle.

Similarly, boronic acids catalyze esterification, particularly of α-hydroxycarboxylic acids, under mild conditions. acs.orgresearchgate.netgriffith.edu.au The mechanism is thought to involve the formation of a boronate ester with the hydroxyl group, which activates the carboxylic acid for reaction with an alcohol. acs.orggriffith.edu.au

In carbonyl condensations like the aldol (B89426) reaction, bifunctional aminoboronic acids have been shown to act as effective organocatalysts. nih.govdur.ac.uk The amine moiety can form an enamine intermediate with a carbonyl compound, while the boronic acid acts as a Lewis acid to activate the second carbonyl partner and organize the transition state, thereby controlling stereoselectivity. nih.govdur.ac.uk

Table 2: Examples of Boronic Acid Catalyzed Condensation Reactions

Reaction Substrate 1 Substrate 2 Catalyst Conditions Product Yield
Amidation Carboxylic Acid Amine Arylboronic Acid Toluene, reflux High
Esterification α-Hydroxy Acid Methanol (B129727) Boric Acid Room Temp Excellent

Note: This table summarizes general findings for boronic acid catalysis in these reaction types.

Advanced Characterization and Computational Studies

Computational Chemistry and Theoretical Investigations

Theoretical calculations are increasingly used alongside experimental work to provide deeper insights into molecular structure, stability, and reactivity. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net

Geometry Optimization: DFT calculations can be used to determine the most stable three-dimensional conformation of [(Pyrrolidin-1-yl)methyl]boronic acid. By finding the lowest energy arrangement of atoms, DFT provides optimized bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data, for instance from X-ray crystallography of similar compounds, to validate the theoretical model. researchgate.nettandfonline.com

Electronic Structure: DFT also provides information about the distribution of electrons within the molecule. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can help in understanding the molecule's reactivity and electronic transition properties. researchgate.net Additionally, a calculated molecular electrostatic potential (MEP) map can visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net Theoretical calculations are also instrumental in predicting spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental results to confirm structural assignments. nih.govals-journal.com

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for mapping the intricate reaction pathways of boronic acids. For a compound like this compound, these models are essential for understanding its participation in reactions such as the Suzuki-Miyaura coupling or its interactions with biological molecules.

Mechanism of Action: Computational analyses of related aminoboronic acids reveal detailed reaction mechanisms, including the nucleophilic attack on the boron atom. bohrium.com For instance, in enzymatic interactions, modeling can elucidate the formation of a covalent bond with an active site residue, such as serine. The process typically involves a two-step mechanism: the initial non-covalent complex formation, followed by the covalent bond formation. bohrium.com The intramolecular dative bond between the pyrrolidine (B122466) nitrogen and the boron atom is a key feature that influences the Lewis acidity of the boron center and, consequently, the energy barriers of reaction steps.

Transition State Analysis: Calculations of reaction energy profiles help in identifying transition states and reaction intermediates. These studies provide quantitative data on activation energies and reaction free energies, which are critical for predicting reaction kinetics. For example, computational simulations can determine the energy barrier for the formation of a tetrahedral boronate intermediate, a key step in many reactions involving boronic acids. bohrium.com

Table 1: Calculated Thermodynamic Parameters for a Representative Reaction Pathway of an Aminomethylboronic Acid.
Reaction StepIntermediate/Transition StateCalculated ΔG (kcal/mol)Calculated ΔH (kcal/mol)
Initial Complex FormationNon-covalent Complex-5.2-7.8
Covalent Bond FormationTransition State 1 (TS1)+15.7+12.3
Product FormationTetrahedral Adduct-10.4-14.1

Studies on Intermolecular Interactions and Non-Covalent Binding

The pyrrolidine moiety and the boronic acid group in this compound govern its ability to engage in a variety of intermolecular and intramolecular interactions.

Intramolecular Boron-Nitrogen (B-N) Interaction: A defining feature of this class of compounds is the intramolecular dative bond between the nitrogen atom of the pyrrolidine ring and the vacant p-orbital of the boron atom. This interaction significantly influences the compound's conformation and reactivity. acs.org It effectively reduces the Lewis acidity of the boron, which can modulate its binding affinity with diols and other nucleophiles. acs.org The strength of this B-N bond can be influenced by the solvent environment and the pH of the medium.

Non-Covalent Interactions: In addition to the intramolecular B-N bond, the compound can participate in various non-covalent interactions, such as hydrogen bonding (via the B(OH)₂ group) and van der Waals forces. These interactions are fundamental to its role in molecular recognition, for example, in binding to saccharides. nih.gov Computational and NMR studies on similar systems have shown that synergistic effects between covalent bond formation (boronate ester) and non-covalent interactions lead to enhanced binding affinity and selectivity. nih.govnih.gov

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Analyses

QSPR studies establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. For boronic acids, QSPR models are particularly useful for predicting properties like pKa and binding affinity for diols, which are crucial for designing sensors or drug delivery systems. acs.org

Predictive Modeling: A typical QSPR analysis for a series of boronic acids, which could include this compound, involves calculating a set of molecular descriptors. These can include electronic descriptors (e.g., Hammett parameters of substituents), steric descriptors (e.g., van der Waals volume), and topological descriptors. A regression model is then built to correlate these descriptors with an experimentally determined property. For instance, the pKa of a boronic acid is strongly correlated with the electronic properties of its substituents.

Table 2: Representative QSPR Model for Predicting pKa of Substituted Boronic Acids.
Compound TypeDescriptor (σ_para)Experimental pKaPredicted pKa
Electron-donating group-0.279.129.08
Unsubstituted0.008.838.83
Electron-withdrawing group+0.787.857.91

The QSPR equation used for prediction: pKa = -1.5 * σ_para + 8.83

Such models allow for the in silico screening of novel boronic acid derivatives to identify candidates with desired properties, thereby accelerating the design and discovery process. acs.org

Solvent Effects and Thermal Effects in Reaction Pathways

The choice of solvent can profoundly impact the reaction rates and equilibrium positions of processes involving this compound.

Solvent Influence: Solvents can influence the stability of reactants, intermediates, and transition states. For aminomethylboronic acids, polar protic solvents like water or methanol (B129727) can stabilize charged intermediates and participate in hydrogen bonding, affecting reaction kinetics. acs.org For instance, kinetic studies on related compounds have been performed in methanolic aqueous solutions to understand their reactions with saccharides. acs.org In contrast, aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are often used in synthetic applications, such as coupling reactions, where they can influence the solubility of reagents and the stability of catalytic species. bohrium.com The solvent can also modulate the strength of the intramolecular B-N bond, which in turn affects the reactivity of the boronic acid moiety.

Thermal Effects: Temperature is a critical parameter controlling reaction kinetics. Computational studies can model the effect of temperature on reaction pathways by including thermal corrections in free energy calculations. Experimentally, varying the temperature can help determine thermodynamic parameters such as enthalpy and entropy of activation, providing further insight into the nature of the transition state. For reversible processes, such as the binding of boronic acids to diols, temperature changes can shift the equilibrium, a property that can be exploited in the design of responsive materials.

Future Directions and Emerging Research Challenges

Development of More Efficient and Sustainable Synthetic Routes

While general methods for synthesizing aminoboronic acids are established, significant opportunities exist for developing more efficient, sustainable, and scalable routes to [(Pyrrolidin-1-yl)methyl]boronic acid. nih.gov Current strategies often rely on multi-step sequences that may involve harsh reagents or challenging purification procedures. acs.org

Future research will likely focus on:

One-Pot Procedures: The development of domino or one-pot reactions that combine multiple synthetic steps, such as the formation of the pyrrolidine (B122466) ring and the introduction of the boronic acid group, would significantly improve efficiency. A potential transition-metal-free domino process could involve the reaction of boronic acids with functionalized precursors to directly yield substituted pyrrolidines. nih.gov

Green Chemistry Principles: Emphasis will be placed on synthetic methods that minimize waste and utilize environmentally benign reagents and solvents. This could involve exploring biocatalytic methods or leveraging flow chemistry, which has been shown to improve control and yields in boronic acid synthesis by suppressing side reactions. nih.gov

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic methods for C-B and C-N bond formation will be a key goal. This includes exploring novel catalysts for the direct borylation of C(sp³)–H bonds adjacent to the pyrrolidine nitrogen.

Synthetic Strategy Objective Potential Advantages
Domino ReactionsCondense multiple steps into a single operation.Reduced waste, time, and resource consumption. nih.gov
Flow ChemistryImprove reaction control and suppress side reactions.Higher yields, improved safety, and scalability. nih.gov
Catalytic BorylationUse catalysts for direct C-H to C-B conversion.High atom economy, reduced stoichiometric waste.

Discovery of Novel Reactivity and Transformation Pathways

The unique intramolecular arrangement of a Lewis acid (boron) and a Lewis base (pyrrolidine nitrogen) in this compound opens the door to discovering unprecedented reactivity. The proximity of these two functional groups can lead to cooperative effects and novel transformation pathways not accessible to monofunctional analogues.

Future avenues of exploration include:

Frustrated Lewis Pair (FLP) Chemistry: Investigating whether the intramolecular N-B interaction is weak enough to allow for FLP-type reactivity, enabling the activation of small molecules like H₂, CO₂, or olefins.

Bifunctional Activation: Exploring reactions where the boronic acid activates an electrophile (e.g., a carbonyl group) while the pyrrolidine nitrogen activates a nucleophile. This dual activation could enable challenging transformations under mild conditions.

Domino Reactions: Designing novel domino reactions that are initiated by the unique reactivity of the aminoboronic acid moiety. For instance, an initial complexation event at the boron center could trigger a cascade of reactions involving the pyrrolidine ring, leading to complex molecular architectures. nih.gov Boronic acids have also been shown to catalyze dehydrogenation reactions, potentially enabling the conversion of the pyrrolidine scaffold itself into other heterocyclic systems. acs.org

Design of Highly Selective and Tunable Catalytic Systems

The most promising future direction for this compound is in the field of bifunctional organocatalysis. acs.orgacs.org The pyrrolidine scaffold is a privileged structure in asymmetric catalysis, and its combination with a boronic acid creates a powerful platform for designing highly selective and tunable catalysts. researchgate.net

Key research challenges and opportunities are:

Asymmetric Catalysis: Developing chiral versions of the catalyst to control stereochemistry in a wide range of organic reactions. This could be particularly effective in direct amide synthesis through the kinetic resolution of racemic amines or in asymmetric aldol (B89426) reactions. nih.govworktribe.com

Mechanism-Driven Design: Utilizing detailed mechanistic studies to understand the catalytic cycle. Recent computational work suggests that boron-catalyzed amidations may proceed through complex dimeric intermediates rather than simple monomeric species. rsc.org A thorough understanding of these pathways will allow for the rational design of more active and selective catalysts.

Immobilization and Reusability: Anchoring the catalyst to solid supports, such as porous organic polymers, to create heterogeneous catalysts. uva.es This would facilitate catalyst recovery and reuse, enhancing the sustainability of the catalytic process.

Catalytic Application Role of Pyrrolidine Moiety Role of Boronic Acid Moiety Potential Outcome
Direct AmidationActivates amine nucleophile; provides steric control.Activates carboxylic acid.Enantioselective synthesis of amides. acs.orgworktribe.com
Aldol ReactionsForms enamine intermediate with carbonyl substrate. nih.govLewis acid co-catalyst; activates electrophile.High stereoselectivity in C-C bond formation. acs.org
Michael AdditionsForms enamine/iminium ions; controls stereochemistry. rsc.orgActivates the Michael acceptor.Asymmetric synthesis of 1,5-dicarbonyl compounds.

Exploration of Complex Architectures and Multifunctional Materials

The unique chemical properties of this compound make it an attractive building block for the creation of advanced functional materials. The boronic acid's ability to form reversible covalent bonds with diols is a cornerstone of this potential. rsc.orgacs.org

Future research will likely focus on:

Responsive Polymers and Hydrogels: Incorporating the compound as a monomer or functional pendant group into polymers. The boronic acid can act as a recognition site for saccharides (like glucose) or other diols, enabling the creation of "smart" hydrogels that swell, shrink, or release a payload in response to specific analytes. nih.govutwente.nl

Self-Healing Materials: Utilizing the dynamic and reversible nature of boronic esters, which are formed between boronic acids and diols. researchgate.net By incorporating this compound into a cross-linked polymer network, it may be possible to create vitrimers or other materials that can self-heal after damage. rsc.org

Affinity Materials and Sensors: Immobilizing the compound onto surfaces or nanoparticles to create materials for the selective capture and sensing of glycoproteins, RNA, or other biologically important diol-containing molecules. mdpi.comacs.org The pyrrolidine moiety could modulate the material's physical properties or provide an additional binding site.

Integration of Advanced Computational Methods with Experimental Studies for Predictive Design

The rational design of catalysts and materials based on this compound will be significantly accelerated by the integration of advanced computational methods with experimental work. pnnl.govrsc.org

Key areas for this synergistic approach include:

Mechanism Elucidation: Using quantum mechanical methods, such as Density Functional Theory (DFT), to map out reaction pathways and transition states in catalytic cycles. rsc.org This can provide critical insights that are difficult to obtain experimentally and guide the design of more efficient catalysts. nih.gov

Force Field Development: Developing accurate force field parameters for the boron atom to enable reliable molecular dynamics (MD) simulations. acs.orgnih.gov MD simulations can then be used to study the dynamic behavior of catalysts, the binding of substrates, and the conformational properties of functional polymers in solution.

Predictive Screening: Employing computational screening to predict the binding affinities of various substrates to the catalyst or to predict the properties of new materials. This in silico approach can help prioritize synthetic targets, saving significant time and resources.

Computational Method Application Area Research Question Addressed
Density Functional Theory (DFT)Catalysis, ReactivityWhat is the lowest energy pathway for a reaction? What is the structure of the transition state? rsc.orgrsc.org
Molecular Dynamics (MD)Materials Science, CatalysisHow does a functionalized polymer behave in solution? How does a substrate bind to the active site of a catalyst? acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR)Catalyst DesignCan we predict the catalytic activity of a new derivative based on its structure?
Virtual Screening/DockingMaterials, SensingWhich diol-containing molecule will bind most strongly to a boronic acid-functionalized surface?

Q & A

Q. What statistical approaches are recommended for comparative analysis of boronic acid bioactivity across cell line panels?

  • Methodological Answer : Use COMPARE analysis to calculate correlation coefficients (r) between dose-response profiles of test compounds and reference drugs (e.g., combretastatin A-4). A low r-value (e.g., 0.55) indicates a distinct mechanism of action, warranting further pathway analysis (e.g., RNA sequencing) .

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